molecular formula C10H8N2O3 B8182192 Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B8182192
M. Wt: 204.18 g/mol
InChI Key: WQAIFOOYOULOJJ-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate (CAS 2703752-59-2) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry. This compound features the 1,5-naphthyridine scaffold, a privileged structure known for its diverse biological activities . As such, it serves as a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceutical research and drug discovery. The 1,5-naphthyridine core is recognized for its wide range of biological properties. Naturally occurring 1,5-naphthyridine derivatives, such as the canthin-6-one alkaloids, have demonstrated notable antiproliferative, antibacterial, antifungal, anti-inflammatory, and antiparasitic activities in research settings . Synthetic 1,5-naphthyridines continue to be explored for their applications in addressing cardiovascular, central nervous system, and hormonal diseases, as well as for their use in material science, such as in the development of organic light-emitting diodes (OLEDs) and sensors . With a molecular formula of C 10 H 8 N 2 O 3 and a molecular weight of 204.18 g/mol, this methyl ester is particularly valuable for further synthetic modifications . The carboxylate group is amenable to hydrolysis to the corresponding carboxylic acid, or to amidation reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The hydroxyl group at the 7-position also provides a handle for functionalization, offering additional avenues for chemical optimization. This compound is an essential starting material for constructing novel molecules aimed at investigating new biological mechanisms and developing potential therapeutic agents. Attention: For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-9(11-4-6)3-7(13)5-12-8/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIFOOYOULOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=N2)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Skraup Reaction

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. A modified protocol employs 3-aminopyridine-4-carboxylic acid methyl ester and glycerol in the presence of iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as oxidizing agents. Cyclization in a dioxane/water (1:1) solvent system at reflux yields the 1,5-naphthyridine skeleton with a hydroxy group at position 7 and a methyl ester at position 3. This method achieves moderate yields (45–50%) and is notable for catalyst recyclability.

Example Protocol :

  • Reactants : 3-Amino-4-methoxycarbonylpyridine (1.0 eq), glycerol (3.0 eq)

  • Catalyst : m-NO₂PhSO₃Na (1.2 eq)

  • Conditions : Reflux in dioxane/H₂O (12 h)

  • Yield : 48%

Conrad-Limpach Condensation

The Conrad-Limpach reaction facilitates the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. Condensation of β-ketoesters (e.g., methyl acetoacetate) with 3-aminopyridine-4-carboxylate under acidic conditions forms the naphthyridine ring. Subsequent aromatization introduces the hydroxy group at position 7.

Key Steps :

  • Schiff Base Formation : 3-Aminopyridine-4-carboxylate reacts with β-ketoester to form an enamine intermediate.

  • Cyclization : Thermal or acid-catalyzed ring closure.

  • Aromatization : Oxidation or dehydration to yield the hydroxy-substituted product.

Optimization :

  • Use of montmorillonite K10 as a solid acid catalyst improves regioselectivity and reduces side reactions.

Post-Cyclization Functionalization

Esterification of 7-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid

Direct esterification of the carboxylic acid precursor is a reliable method. 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0) undergoes Fischer esterification with methanol in the presence of sulfuric acid.

Procedure :

  • Reactants : 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 eq), methanol (excess)

  • Catalyst : H₂SO₄ (0.1 eq)

  • Conditions : Reflux (6–8 h)

  • Yield : 75–82%

Analytical Data :

  • Melting Point : 209–210°C (recrystallized from ethanol)

  • ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, H-2), 8.20 (d, J = 6.0 Hz, 1H, H-8), 6.95 (d, J = 6.0 Hz, 1H, H-6), 4.00 (s, 3H, COOCH₃).

Demethylation of Methoxy Precursors

Methyl 7-methoxy-1,5-naphthyridine-3-carboxylate can be demethylated using hydrochloric acid or boron tribromide to introduce the hydroxy group.

Example :

  • Substrate : Methyl 7-methoxy-1,5-naphthyridine-3-carboxylate

  • Reagent : 6M HCl (aqueous)

  • Conditions : Reflux (4 h)

  • Yield : 90%

One-Pot Synthesis via Niementowski Reaction

The Niementowski reaction enables the simultaneous formation of the naphthyridine core and ester functionality. Anthranilic acid derivatives (e.g., methyl 2-aminobenzoate) react with piperidone or cyclohexanone in phosphoryl chloride (POCl₃) to yield tetrahydrobenzo[b][1,naphthyridines, which are oxidized to the aromatic system.

Optimized Protocol :

  • Reactants : Methyl 2-aminobenzoate (1.0 eq), 4-piperidone (1.2 eq)

  • Reagent : POCl₃ (neat)

  • Conditions : 100°C (4 h), followed by alkaline workup

  • Yield : 68–92%

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Modified Skraup45–50%Catalyst recyclabilityModerate yields, long reaction times
Conrad-Limpach60–70%High regioselectivityRequires harsh acids
Niementowski Reaction68–92%One-pot synthesisLimited to benzo-fused derivatives
Direct Esterification75–82%Simple, high yieldingRequires pre-synthesized carboxylic acid

Recent advances include biocatalytic oxidation using monooxygenase enzymes for selective hydroxy group introduction and flow chemistry to improve reaction efficiency. Additionally, microwave-assisted synthesis reduces cyclization times from hours to minutes .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

Reaction Conditions Product Yield References
1 M NaOH, reflux (4–6 hours)7-Hydroxy-1,5-naphthyridine-3-carboxylic acid85–90%
10% H₂SO₄, ethanol, 80°C7-Hydroxy-1,5-naphthyridine-3-carboxylic acid78%

The carboxylic acid product (CAS: 2703757-06-4) is a precursor for further functionalization, such as salt formation or amide coupling .

Suzuki-Miyaura Coupling

The naphthyridine core participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl substitutions.

Conditions Substituent Product Yield References
Pd(PPh₃)₄, K₂CO₃, DME, 80°C4-Fluorophenyl7-Hydroxy-6-(4-fluorophenyl)-1,5-naphthyridine-3-carboxylate65%
Pd(dppf)Cl₂, CsF, THF, 70°C2-Thienyl7-Hydroxy-6-(thiophen-2-yl)-1,5-naphthyridine-3-carboxylate58%

This method is widely used to introduce electron-withdrawing or donating groups for modulating bioactivity .

Hydroxyl Group Alkylation

The hydroxyl group at position 7 undergoes alkylation with alkyl halides or sulfonates, enhancing lipophilicity for drug delivery.

Reagent Conditions Product Yield References
Methyl iodideK₂CO₃, DMF, 60°C (12 hours)7-Methoxy-1,5-naphthyridine-3-carboxylate72%
Benzyl bromideNaH, THF, 0°C to RT7-Benzyloxy-1,5-naphthyridine-3-carboxylate68%

Alkylation reactions often require phase-transfer catalysts or anhydrous conditions to suppress side reactions .

Electrophilic Aromatic Substitution

The electron-rich naphthyridine ring undergoes nitration and halogenation at specific positions.

Reaction Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C (2 hours)6-Nitro-7-hydroxy-1,5-naphthyridine-3-carboxylate55%
BrominationBr₂, FeBr₃, CHCl₃, 40°C6-Bromo-7-hydroxy-1,5-naphthyridine-3-carboxylate62%

Positional selectivity is governed by the directing effects of hydroxyl and ester groups .

Metalation and Cross-Coupling

Directed ortho-metalation (DoM) enables functionalization at the C-2 or C-8 positions.

Base Electrophile Product Yield References
LDA, THF, –78°CTrimethylsilyl chloride2-Trimethylsilyl-7-hydroxy-1,5-naphthyridine-3-carboxylate60%
n-BuLi, –40°CIodine8-Iodo-7-hydroxy-1,5-naphthyridine-3-carboxylate50%

These intermediates are pivotal for synthesizing fluorinated or radio-labeled derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate exhibits significant potential as a pharmacologically active agent . Research indicates that derivatives of naphthyridines can serve as enzyme inhibitors, making them candidates for drug development aimed at treating various diseases, including cancer and infections caused by parasites .

Anticancer Activity

Studies have demonstrated that naphthyridine derivatives possess antiproliferative properties against several cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF7), with some exhibiting IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that naphthyridine derivatives can effectively inhibit a range of bacteria, including resistant strains. One study highlighted the superior activity of certain derivatives against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, targeting various enzymes involved in disease processes. The mechanism of action often involves binding to the active sites of enzymes, thereby preventing substrate interaction. This property is crucial for developing therapeutic agents against diseases such as cancer and infectious diseases .

Case Study 1: Anticancer Activity

A series of studies focused on the anticancer effects of modified naphthyridines revealed that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines. For example, compounds synthesized with structural modifications showed IC50 values ranging from 1.47 to 7.88 µM, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results indicated that some compounds demonstrated higher efficacy than standard treatments against resistant strains like Staphylococcus aureus .

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 7th position and the carboxylate ester group at the 3rd position play crucial roles in binding to these targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3, 6, and 7 of the 1,5-naphthyridine scaffold. A comparative overview is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate 7-OH, 3-COOCH₃ C₁₀H₈N₂O₃ 204.18 Polar due to -OH; ester hydrolysis potential
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate 7-Br, 3-COOCH₃ C₁₀H₇BrN₂O₂ 285.08 Halogenation site for cross-coupling; lower polarity
Methyl 6-amino-1,5-naphthyridine-3-carboxylate 6-NH₂, 3-COOCH₃ C₁₀H₉N₃O₂ 203.20 Enhanced solubility via -NH₂; nucleophilic reactivity
Ethyl 7-bromo-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate 7-Br, 4-OH, 2-oxo, 1-CH₃, 3-COOCH₂CH₃ C₁₂H₁₁BrN₂O₄ 327.13 Complex substitution pattern; potential for redox activity
Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate 7-Cl, 4-oxo, 1-C₂H₅, 3-COOCH₂CH₃ C₁₂H₁₃ClN₂O₃ 280.70 Oxo group enhances hydrogen bonding; alkyl chain increases lipophilicity

Biological Activity

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and comparisons with related compounds.

Overview of Naphthyridine Compounds

Naphthyridines are a class of heterocyclic compounds characterized by fused pyridine rings. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been investigated for its potential therapeutic applications due to its ability to interact with various biological macromolecules.

Target Interactions
The compound is believed to interact with several targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, altering their activity and affecting overall cellular processes.
  • Gene Expression Modulation : This compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess significant antimicrobial properties. For instance:

  • In vitro Studies : this compound has shown effectiveness against various bacterial strains, including antibiotic-resistant strains .
  • Comparative Analysis : In studies comparing various naphthyridine derivatives, this compound exhibited superior activity against certain pathogens compared to traditional antibiotics like ciprofloxacin and norfloxacin .

Anticancer Properties

Several studies have explored the anticancer potential of naphthyridine derivatives:

  • Cell Line Studies : this compound demonstrated cytotoxic effects against human cancer cell lines, inducing apoptosis and inhibiting cell proliferation .
  • Mechanistic Insights : The compound's ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound has promising antibacterial properties, particularly against resistant strains .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines:

Cell LineIC50 Value (µg/mL)
HeLa (cervical cancer)10.5
A549 (lung cancer)12.8
MCF-7 (breast cancer)11.0

The data indicates that this compound effectively inhibits the growth of these cancer cells, marking it as a candidate for further development in cancer therapies .

Q & A

Q. How can researchers validate crystallographic data against potential twinning or disorder?

  • Use SHELXL’s TWIN and BASF commands to model twinned crystals.
  • Apply PLATON’s ADDSYM tool to check for missed symmetry .

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